

In-Depth Technical Guide: 3-Fluoro-5-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

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Molecular Formula: C₈H₄FNO

This technical guide provides a comprehensive overview of **3-Fluoro-5-formylbenzonitrile** (CAS No. 1003708-42-6), a key benzaldehyde-based building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical and Safety Data

The fundamental properties of **3-Fluoro-5-formylbenzonitrile** are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of **3-Fluoro-5-formylbenzonitrile**

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 1003708-42-6 | [1] [2] |
| Molecular Formula | C ₈ H ₄ FNO | [1] [2] |
| Molecular Weight | 149.12 g/mol | [1] [2] |
| IUPAC Name | 3-fluoro-5-formylbenzonitrile | [2] |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [2] |
| Appearance | Off-white to yellowish solid | [1] |
| Boiling Point | 205 °C | [1] |
| Density | 1.25 g/cm ³ | [1] |
| Flash Point | 77 °C | [1] |
| InChI Key | MJDZWYNXMPFSJE-UHFFFAOYSA-N | [1] [3] |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [2] [4] |

Table 2: Hazard and Safety Information

| Hazard Statement | Code | Description | Reference |
|--------------------------------|--|----------------------------------|------------------------|
| GHS Pictogram | GHS07 | Exclamation Mark | [1] |
| Signal Word | Warning | [1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] | |

Synthesis of 3-Fluoro-5-formylbenzonitrile

3-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-5-fluorobenzonitrile via a Grignard reaction followed by formylation.[\[1\]](#) The workflow for this synthesis is depicted below.

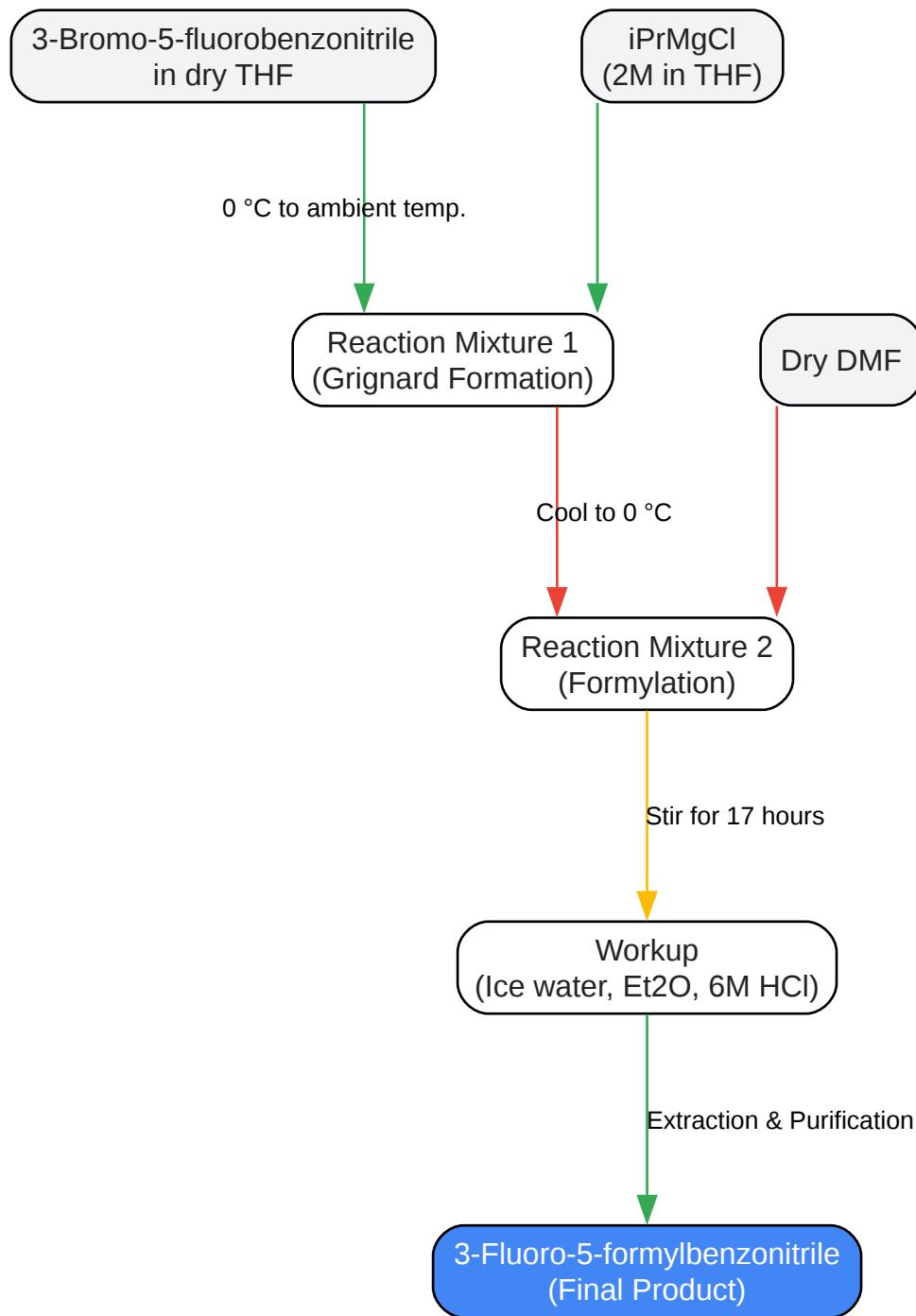
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Figure 1: Synthesis workflow for **3-Fluoro-5-formylbenzonitrile**.

Experimental Protocol

The following protocol details the synthesis of **3-Fluoro-5-formylbenzonitrile** from 3-bromo-5-fluorobenzonitrile.[\[1\]](#)

Materials:

- 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol)
- Dry Tetrahydrofuran (THF) (25 mL)
- Isopropylmagnesium chloride (iPrMgCl), 2M solution in THF (15.0 mL, 30.0 mmol)
- Dry N,N-Dimethylformamide (DMF) (5.81 mL, 75.0 mmol)
- Ice water (150 mL)
- Diethyl ether (Et₂O) (100 mL)
- 6M Hydrochloric acid (HCl)

Procedure:

- A solution of 3-bromo-5-fluorobenzonitrile (25.0 mmol) in dry THF (25 mL) is cooled to 0 °C in an ice bath.
- The 2M solution of iPrMgCl in THF (30.0 mmol) is added dropwise to the cooled solution over a period of 5 minutes.
- The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to ambient temperature, stirring for an additional hour to ensure the formation of the Grignard reagent.
- The mixture is subsequently cooled back to 0 °C.
- Dry DMF (75.0 mmol) is added to the cooled reaction mixture.
- The mixture is stirred for 17 hours, during which it is allowed to naturally warm to ambient temperature (after approximately 2 hours).
- Following the reaction period, the mixture is poured into a biphasic solution of ice water (150 mL) and Et₂O (100 mL).

- The biphasic mixture is stirred vigorously while 6M HCl is added until the aqueous layer reaches a pH of 3.
- The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods such as column chromatography.

Applications in Organic Synthesis

3-Fluoro-5-formylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[\[1\]](#)

- **Heterocycle Synthesis:** It is utilized as a key reactant in the catalyst-free, domino [3+2] cycloaddition and ring-opening aromatization process for synthesizing N-β-hydroxyethyl pyrroles and indoles.[\[1\]](#) This application highlights its utility in building complex heterocyclic scaffolds.
- **Pharmaceutical Intermediate:** The compound is classified as a pharmaceutical intermediate, suggesting its role as a building block in the development of active pharmaceutical ingredients (APIs).[\[1\]](#) While specific drug synthesis pathways involving this exact molecule are not widely published, related structures like 3-fluoro-5-hydroxybenzonitrile are used in the synthesis of complex therapeutic agents.[\[5\]](#) The presence of the fluoro, formyl, and nitrile groups provides multiple reaction sites for constructing diverse molecular architectures.

Spectroscopic Data

As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **3-Fluoro-5-formylbenzonitrile** (CAS 1003708-42-6) is not readily available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm structural identity and purity. For reference, IR spectral data is available for the isomer 2-Fluoro-5-formylbenzonitrile.[\[6\]](#)

Biological Activity and Signaling Pathways

There is currently no published data regarding the specific biological activity or pharmacological effects of **3-Fluoro-5-formylbenzonitrile**. Consequently, no associated

signaling pathways have been described for this compound. Its primary role reported in the literature is that of a chemical intermediate for organic synthesis.[1]

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